

FA15™ (Pentadecanoic Acid): A Technical Guide to its Effects on Mitochondrial Function

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: FA-15

Cat. No.: B1656046

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

FA15™, the pure, vegan-friendly form of pentadecanoic acid (C15:0), is an odd-chain saturated fatty acid that has garnered significant scientific interest for its potential therapeutic effects, particularly concerning mitochondrial function and cellular health. A growing body of evidence suggests that C15:0 is an essential fatty acid with broad-reaching benefits, including the modulation of key cellular signaling pathways that govern mitochondrial bioenergetics, oxidative stress, and inflammatory responses. This technical guide provides an in-depth overview of the current understanding of FA15™'s impact on mitochondrial function, complete with quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.

Mechanism of Action at the Mitochondrial Level

FA15™ exerts its beneficial effects on mitochondria through a multi-faceted mechanism that involves direct actions on the electron transport chain and the modulation of key regulatory signaling pathways.

Direct Effects on Mitochondrial Respiration

Research indicates that pentadecanoic acid directly impacts mitochondrial respiration by augmenting succinate-driven Complex II activity. This leads to an enhanced efficiency of the

electron transport chain, contributing to increased ATP production and the preservation of the mitochondrial membrane potential. One study reported that C15:0 can improve mitochondrial function by up to 45% and increase ATP levels by up to 350%, although the specific experimental context of these figures requires further elucidation from primary literature.

Reduction of Mitochondrial Reactive Oxygen Species (ROS)

FA15™ has been shown to possess antioxidant properties by reducing the production of mitochondrial reactive oxygen species (ROS). In a study utilizing HepG2 cells, treatment with C15:0 resulted in a dose-dependent decrease in mitochondrial ROS levels, suggesting a protective role against oxidative stress-induced cellular damage.

Key Signaling Pathways Modulated by FA15™

FA15™ influences mitochondrial function and overall cellular health by modulating several key signaling pathways, including those governed by Peroxisome Proliferator-Activated Receptors (PPARs) and AMP-activated Protein Kinase (AMPK).

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

Pentadecanoic acid acts as a dual partial agonist of PPAR α and PPAR δ . PPARs are nuclear receptors that play a critical role in the regulation of lipid and glucose metabolism, as well as inflammation. Activation of PPAR α and PPAR δ by FA15™ can lead to an increase in fatty acid oxidation (β -oxidation) within the mitochondria, thereby providing more substrate for energy production.

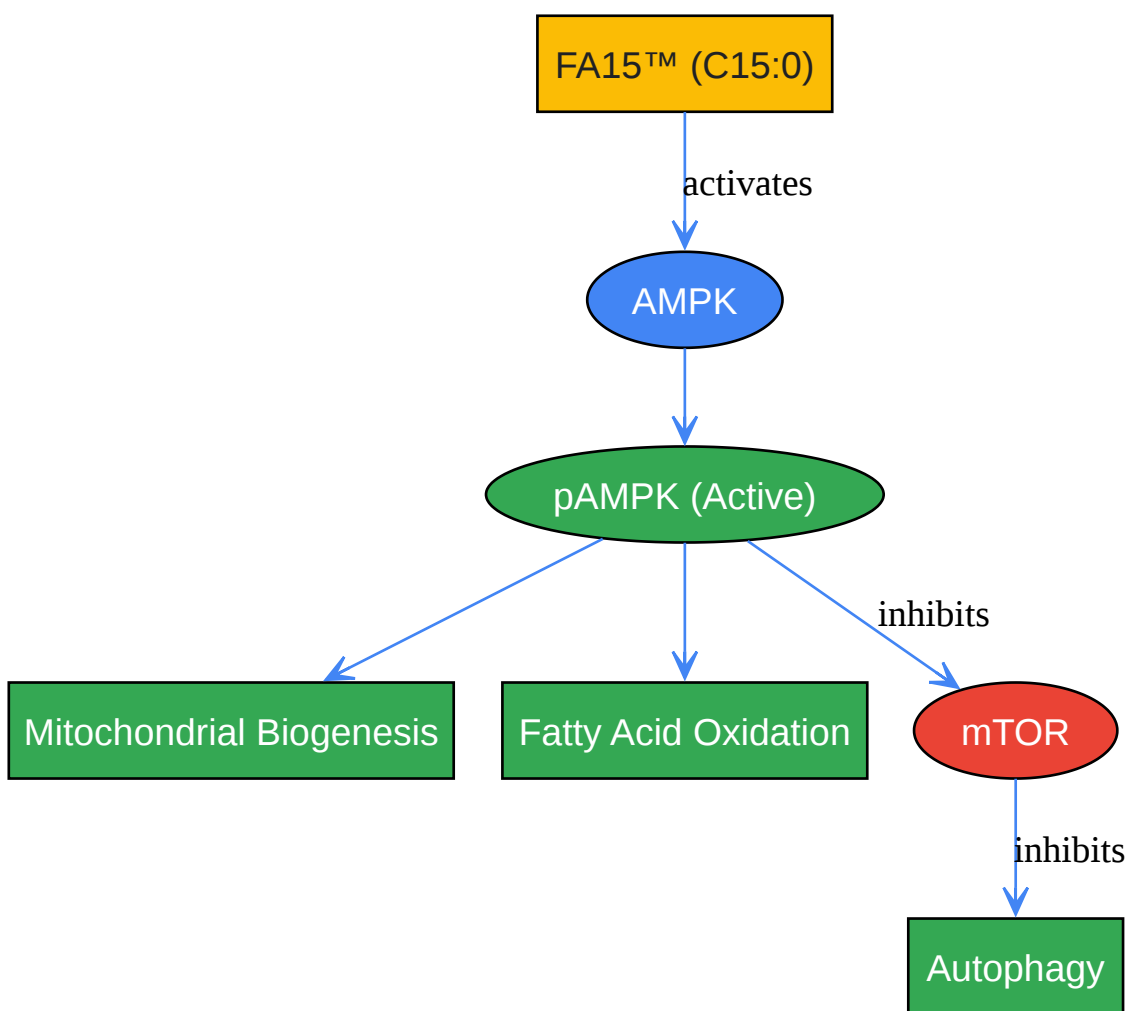


[Click to download full resolution via product page](#)

FA15™ activates PPAR α/δ signaling to enhance mitochondrial fatty acid oxidation.

AMP-activated Protein Kinase (AMPK) Activation

FA15™ has been identified as an activator of AMPK, a central regulator of cellular energy homeostasis. AMPK activation occurs in response to a low cellular energy state (high AMP:ATP ratio) and works to restore energy balance by stimulating catabolic processes, such as fatty acid oxidation and glycolysis, while inhibiting anabolic processes. The activation of AMPK by FA15™ contributes to improved mitochondrial function and overall metabolic health.



[Click to download full resolution via product page](#)

FA15™ activates AMPK, leading to enhanced mitochondrial function and autophagy.

Quantitative Data Summary

The following tables summarize the quantitative data on the effects of FA15™ (pentadecanoic acid, C15:0) from various in vitro studies.

Table 1: Effects of C15:0 on Mitochondrial Function and Related Biomarkers

Parameter	Cell Line	C15:0 Concentration	Observed Effect	Reference
Mitochondrial Function	-	-	Up to 45% improvement	
ATP Production	-	-	Up to 350% increase	
Mitochondrial ROS Production	HepG2	Dose-dependent	Significant decrease	
Optimal Dose for Biomarker Hits	12 primary human cell systems	17 μ M	Highest number of biomarker "hits" (n=81)	

Table 2: PPAR Agonist Activity of C15:0

PPAR Isoform	Assay Type	C15:0 Concentration	Result	Reference
PPAR α	Cell-based assay	Dose-dependent	Significant activation	
PPAR δ	Cell-based assay	Dose-dependent	Significant activation	
PPAR γ	Cell-based assay	Dose-dependent	Significant activation	

Table 3: Antiproliferative Activity of C15:0 in Cancer Cell Lines

Cell Line Type	Number of Responsive Lines	EC50	Reference
Non-Hodgkin B-cell lymphomas	8	$\leq 50 \mu\text{M}$	
Liver Cancer	2	$\leq 50 \mu\text{M}$	
Breast Cancer	2	$\leq 50 \mu\text{M}$	
Lung Cancer	1	$\leq 50 \mu\text{M}$	

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the effects of FA15™ on mitochondrial function.

Protocol 1: Measurement of Mitochondrial ROS Production using MitoSOX Red

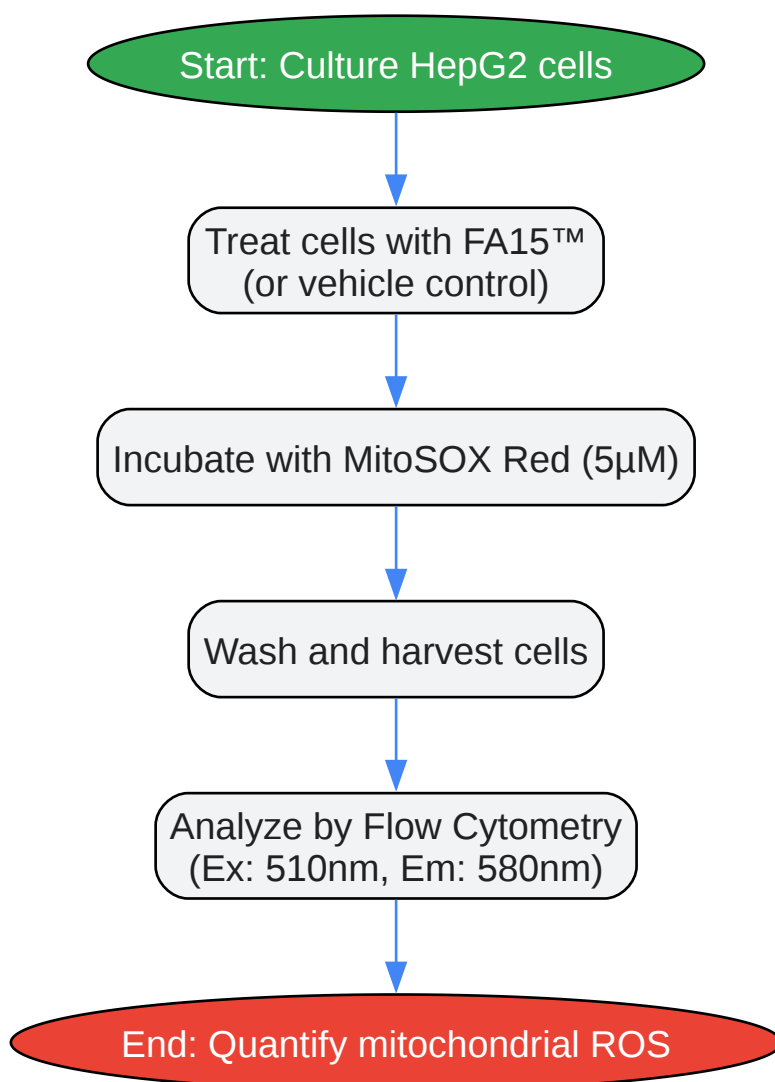
Objective: To quantify the effect of FA15™ on mitochondrial superoxide production in live cells.

Materials:

- HepG2 cells
- Dulbecco's Modified Eagle Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- FA15™ (Pentadecanoic acid, C15:0)
- MitoSOX Red reagent (5 mM stock in DMSO)
- Phosphate-Buffered Saline (PBS)
- Flow cytometer

Procedure:

- **Cell Culture:** Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
- **Treatment:** Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of FA15™ (e.g., 10, 20, 50 µM) or vehicle control (DMSO) for the desired duration (e.g., 24 hours).
- **MitoSOX Red Staining:**
 - Prepare a 5 µM working solution of MitoSOX Red in pre-warmed serum-free DMEM.
 - Remove the culture medium from the wells and wash the cells once with warm PBS.
 - Add the MitoSOX Red working solution to each well and incubate for 20-30 minutes at 37°C, protected from light.
- **Cell Harvesting and Analysis:**
 - After incubation, wash the cells three times with warm PBS.
 - Harvest the cells by trypsinization and resuspend them in ice-cold PBS.
 - Analyze the fluorescence intensity of the cells using a flow cytometer with an excitation wavelength of 510 nm and an emission wavelength of 580 nm.
 - Quantify the mean fluorescence intensity to determine the relative levels of mitochondrial superoxide.



[Click to download full resolution via product page](#)

Experimental workflow for measuring mitochondrial ROS with MitoSOX Red.

Protocol 2: Assessment of PPAR Agonist Activity using a Luciferase Reporter Assay

Objective: To determine the ability of FA15™ to activate PPAR α and PPAR δ .

Materials:

- COS-7 cells (or other suitable cell line)
- Expression vectors for human PPAR α / δ and RXR α

- Luciferase reporter vector containing a PPRE
- Renilla luciferase control vector
- Lipofectamine 2000 (or similar transfection reagent)
- FA15™ (Pentadecanoic acid, C15:0)
- Known PPAR agonist (positive control, e.g., GW501516 for PPAR δ)
- Luciferase Assay System

Procedure:

- **Transfection:** Co-transfect COS-7 cells with the PPAR/RXR expression vectors, the PPRE-luciferase reporter vector, and the Renilla luciferase control vector using Lipofectamine 2000 according to the manufacturer's protocol.
- **Treatment:** After 24 hours of transfection, treat the cells with various concentrations of FA15™, a known PPAR agonist, or vehicle control for 24 hours.
- **Luciferase Assay:** Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
- **Data Analysis:** Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Calculate the fold activation relative to the vehicle-treated control.

Protocol 3: Determination of AMPK Activation by Western Blotting

Objective: To assess the effect of FA15™ on the phosphorylation of AMPK.

Materials:

- C2C12 myotubes or HepG2 cells
- FA15™ (Pentadecanoic acid, C15:0)

- Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA Protein Assay Kit
- SDS-PAGE gels
- PVDF membranes
- Primary antibodies: anti-phospho-AMPK α (Thr172) and anti-total-AMPK α
- HRP-conjugated secondary antibody
- Enhanced chemiluminescence (ECL) substrate

Procedure:

- Cell Treatment: Treat cells with FA15™ at desired concentrations and time points.
- Protein Extraction: Lyse the cells in ice-cold lysis buffer.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- Western Blotting:
 - Separate equal amounts of protein (e.g., 20-30 μ g) by SDS-PAGE and transfer to a PVDF membrane.
 - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
 - Incubate the membrane with the primary antibody against phospho-AMPK α overnight at 4°C.
 - Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Detect the signal using an ECL substrate and an imaging system.
 - Strip the membrane and re-probe with an antibody against total AMPK α as a loading control.

- **Densitometry Analysis:** Quantify the band intensities and express the level of AMPK phosphorylation as the ratio of phospho-AMPK to total AMPK.

Conclusion

FA15™ (pentadecanoic acid, C15:0) demonstrates significant potential as a modulator of mitochondrial function. Its ability to directly enhance mitochondrial respiration, reduce oxidative stress, and activate key metabolic signaling pathways like PPAR and AMPK underscores its therapeutic promise. The experimental protocols provided in this guide offer a framework for researchers to further investigate the intricate mechanisms of FA15™ and its potential applications in addressing age-related and metabolic diseases. Further research is warranted to fully elucidate the quantitative effects and to translate these preclinical findings into clinical benefits.

- To cite this document: BenchChem. [FA15™ (Pentadecanoic Acid): A Technical Guide to its Effects on Mitochondrial Function]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1656046#fa15-and-its-effect-on-mitochondrial-function>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com